methyl 3-[(2-methylpiperidine-1-carbothioyl)amino]thiophene-2-carboxylate
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Overview
Description
Methyl 3-[(2-methylpiperidine-1-carbothioyl)amino]thiophene-2-carboxylate: is an organic compound that features a thiophene ring substituted with a methyl ester and a carbothioylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions:
Microwave-Assisted Synthesis: One method involves the microwave irradiation of 2-halobenzonitriles and methyl thioglycolate in the presence of triethylamine in dimethyl sulfoxide at 130°C.
Reaction with Thiophene-2-carboxylic Acid Chloride: Another method involves the reaction of thiophene-2-carboxylic acid chloride with 2-methylpiperidine-1-carbothioylamine under controlled conditions to yield the target compound.
Industrial Production Methods: Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides and sulfones.
Reduction: Reduction reactions can target the carbothioyl group, converting it to a thiol or thioether.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the ester and carbothioyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like amines and thiols can be used under basic or acidic conditions to achieve substitution.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and thioethers.
Substitution: Various substituted thiophene derivatives.
Scientific Research Applications
Chemistry:
- Used as a building block in organic synthesis for the preparation of more complex molecules.
- Acts as a precursor in the synthesis of heterocyclic compounds.
Biology and Medicine:
- Investigated for its potential as a pharmacophore in drug discovery.
- Studied for its antimicrobial and anticancer properties.
Industry:
- Utilized in the development of organic semiconductors and materials science.
- Employed in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of methyl 3-[(2-methylpiperidine-1-carbothioyl)amino]thiophene-2-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating biochemical pathways. The thiophene ring and carbothioyl group play crucial roles in its binding affinity and specificity.
Comparison with Similar Compounds
Methyl 3-amino-2-thiophene carboxylate: This compound has a similar thiophene ring structure but differs in the functional groups attached to the ring.
Methyl 3-sulfonyl amino-2-thiophenecarboxylate: Another related compound with a sulfonyl amino group instead of the carbothioyl group.
Uniqueness:
- The presence of the 2-methylpiperidine-1-carbothioyl group distinguishes methyl 3-[(2-methylpiperidine-1-carbothioyl)amino]thiophene-2-carboxylate from its analogs, providing unique chemical properties and biological activities.
- Its specific substitution pattern on the thiophene ring contributes to its distinct reactivity and potential applications in various fields.
Properties
IUPAC Name |
methyl 3-[(2-methylpiperidine-1-carbothioyl)amino]thiophene-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O2S2/c1-9-5-3-4-7-15(9)13(18)14-10-6-8-19-11(10)12(16)17-2/h6,8-9H,3-5,7H2,1-2H3,(H,14,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RCKITQMOQFLRBI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCN1C(=S)NC2=C(SC=C2)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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